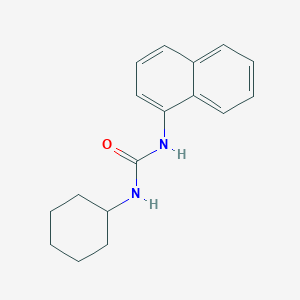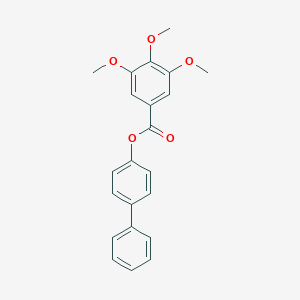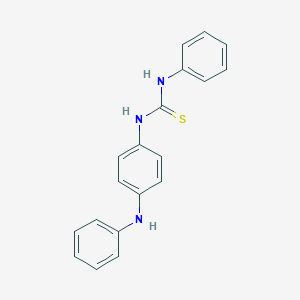![molecular formula C15H8F3NO3 B185585 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione CAS No. 5375-27-9](/img/structure/B185585.png)
2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione, also known as TFPID, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TFPID is a heterocyclic compound that contains a trifluoromethoxy group, which makes it highly reactive and versatile.
Mechanism Of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione is not fully understood, but it is believed to involve the interaction of the trifluoromethoxy group with various biological molecules, such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can ultimately affect cellular processes.
Biochemical And Physiological Effects
Studies have shown that 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione can have a wide range of biochemical and physiological effects, depending on the specific application. For example, 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and modulate the activity of enzymes. Additionally, 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione has been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione has several advantages for use in laboratory experiments, including its high reactivity and versatility. However, there are also some limitations to its use, such as its potential toxicity and the complexity of its synthesis. Additionally, the reactivity of the trifluoromethoxy group can make it difficult to control the specific interactions of 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione with biological molecules.
Future Directions
There are several future directions for research on 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione, including the development of new synthesis methods to improve yield and purity, the investigation of its potential applications in the field of organic electronics, and the exploration of its activity against specific types of cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione and to identify potential side effects and toxicity.
Synthesis Methods
2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione can be synthesized through several methods, including the reaction of 4-trifluoromethoxyaniline with phthalic anhydride in the presence of a catalyst, or by the reaction of 2-nitrobenzaldehyde with 4-trifluoromethoxyaniline followed by reduction of the nitro group. The synthesis of 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Scientific Research Applications
2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione has been extensively studied for its potential applications in various areas of scientific research. It has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials. 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione has also shown promising results in the field of organic photovoltaics, where it has been used as an electron acceptor in bulk heterojunction solar cells. Additionally, 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione has been studied for its potential applications in the field of medicinal chemistry, where it has shown activity against cancer cells and bacterial infections.
properties
CAS RN |
5375-27-9 |
|---|---|
Product Name |
2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione |
Molecular Formula |
C15H8F3NO3 |
Molecular Weight |
307.22 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H8F3NO3/c16-15(17,18)22-10-7-5-9(6-8-10)19-13(20)11-3-1-2-4-12(11)14(19)21/h1-8H |
InChI Key |
SPIFAQZETZNUOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



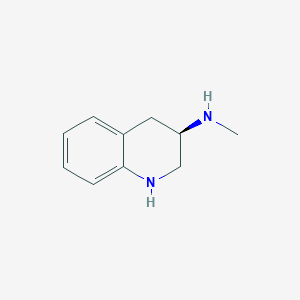
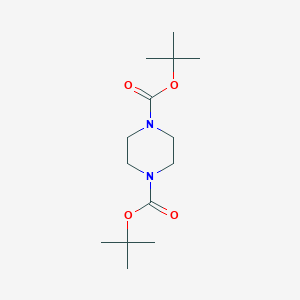
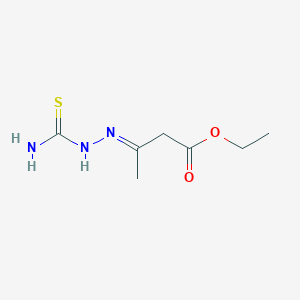
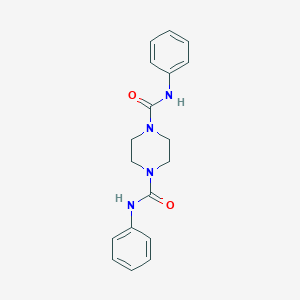
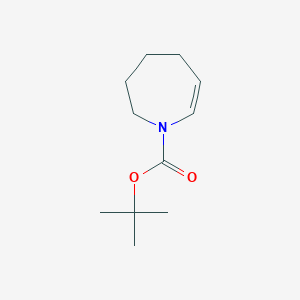
![N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea](/img/structure/B185508.png)
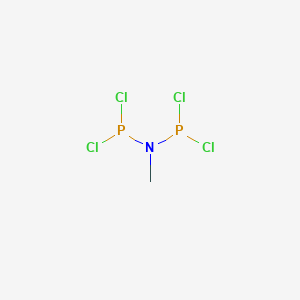
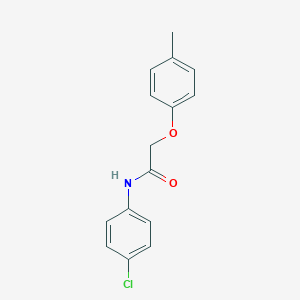
![Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-](/img/structure/B185515.png)
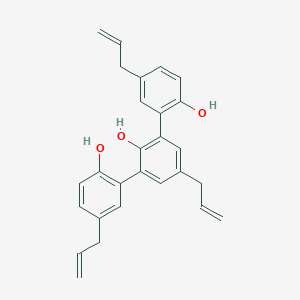
![[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B185519.png)
